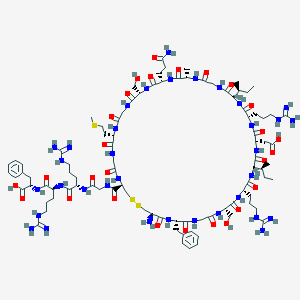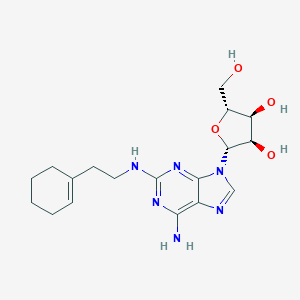
2-((2-(1-Cyclohexen-1-yl)ethyl)amino)adenosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((2-(1-Cyclohexen-1-yl)ethyl)amino)adenosine, also known as CHA, is a synthetic compound that acts as an agonist for the adenosine receptor. Adenosine receptors are G protein-coupled receptors that are involved in a variety of physiological processes such as sleep regulation, cardiovascular function, and immune response. CHA has been widely used as a research tool to study adenosine receptor function and to explore potential therapeutic applications.
Mecanismo De Acción
2-((2-(1-Cyclohexen-1-yl)ethyl)amino)adenosine acts as an agonist for the adenosine receptor, which is a G protein-coupled receptor that is coupled to the adenylate cyclase pathway. Upon binding to the receptor, 2-((2-(1-Cyclohexen-1-yl)ethyl)amino)adenosine activates the adenylate cyclase pathway, leading to an increase in intracellular cAMP levels. This, in turn, leads to downstream effects such as the inhibition of neurotransmitter release, the relaxation of smooth muscle, and the modulation of immune cell function.
Efectos Bioquímicos Y Fisiológicos
2-((2-(1-Cyclohexen-1-yl)ethyl)amino)adenosine has been shown to have a variety of biochemical and physiological effects, including the inhibition of platelet aggregation, the relaxation of smooth muscle, and the modulation of immune cell function. It has also been shown to have anti-inflammatory and anti-tumor effects, although the mechanisms underlying these effects are still being investigated.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-((2-(1-Cyclohexen-1-yl)ethyl)amino)adenosine in lab experiments is its high potency and selectivity for adenosine receptors. This allows researchers to study the specific effects of adenosine receptor activation without interference from other signaling pathways. However, one limitation of using 2-((2-(1-Cyclohexen-1-yl)ethyl)amino)adenosine is its relatively low solubility, which can make it difficult to work with in certain experimental setups.
Direcciones Futuras
There are several potential future directions for research involving 2-((2-(1-Cyclohexen-1-yl)ethyl)amino)adenosine. One area of interest is the development of more potent and selective adenosine receptor agonists that can be used to explore the specific roles of different adenosine receptor subtypes in various physiological processes. Another area of interest is the development of adenosine receptor antagonists that can be used to block the effects of adenosine signaling in various disease states. Finally, there is growing interest in the potential therapeutic applications of adenosine receptor agonists and antagonists in a variety of diseases, including cancer, cardiovascular disease, and neurological disorders.
Métodos De Síntesis
The synthesis of 2-((2-(1-Cyclohexen-1-yl)ethyl)amino)adenosine involves several steps, including the protection of the amino group of adenine, the alkylation of the protected adenine with 1-cyclohexene-1-ylmethyl bromide, and the deprotection of the amino group to yield 2-((2-(1-Cyclohexen-1-yl)ethyl)amino)adenosine. The overall yield of this synthesis method is relatively low, but it has been optimized over the years to improve the efficiency and purity of the final product.
Aplicaciones Científicas De Investigación
2-((2-(1-Cyclohexen-1-yl)ethyl)amino)adenosine has been extensively used as a research tool to study adenosine receptor function and to explore potential therapeutic applications. It has been shown to activate both A1 and A2 adenosine receptors, with varying degrees of potency and efficacy. 2-((2-(1-Cyclohexen-1-yl)ethyl)amino)adenosine has been used to investigate the role of adenosine receptors in cardiovascular function, inflammation, and cancer.
Propiedades
Número CAS |
124498-87-9 |
|---|---|
Nombre del producto |
2-((2-(1-Cyclohexen-1-yl)ethyl)amino)adenosine |
Fórmula molecular |
C18H26N6O4 |
Peso molecular |
390.4 g/mol |
Nombre IUPAC |
(2R,3R,4S,5R)-2-[6-amino-2-[2-(cyclohexen-1-yl)ethylamino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C18H26N6O4/c19-15-12-16(23-18(22-15)20-7-6-10-4-2-1-3-5-10)24(9-21-12)17-14(27)13(26)11(8-25)28-17/h4,9,11,13-14,17,25-27H,1-3,5-8H2,(H3,19,20,22,23)/t11-,13-,14-,17-/m1/s1 |
Clave InChI |
SLUGAKUMOFIJEH-LSCFUAHRSA-N |
SMILES isomérico |
C1CCC(=CC1)CCNC2=NC(=C3C(=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)N |
SMILES |
C1CCC(=CC1)CCNC2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N |
SMILES canónico |
C1CCC(=CC1)CCNC2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N |
Otros números CAS |
124498-87-9 |
Sinónimos |
2-((2-(1-cyclohexen-1-yl)ethyl)amino)adenosine CGS 22989 CGS-22989 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



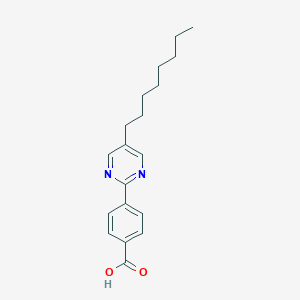
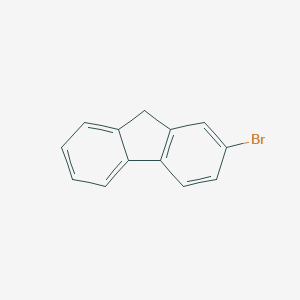
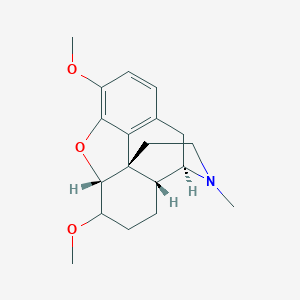
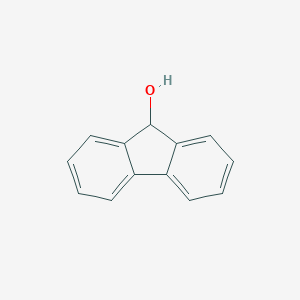
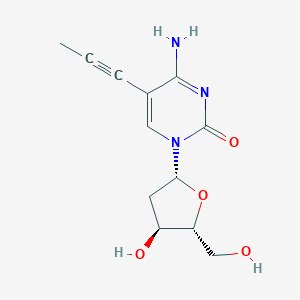
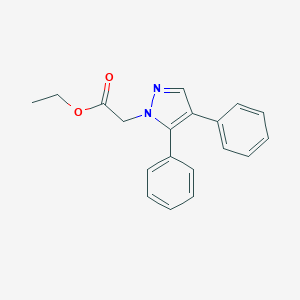
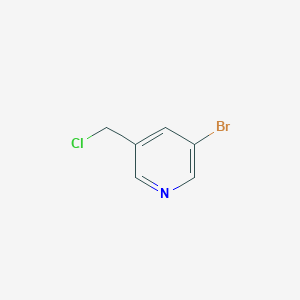
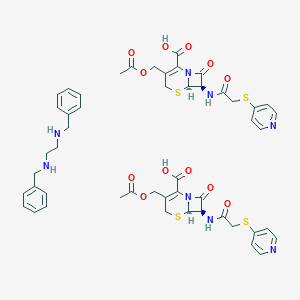
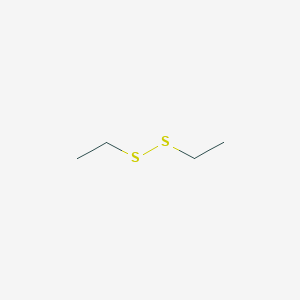
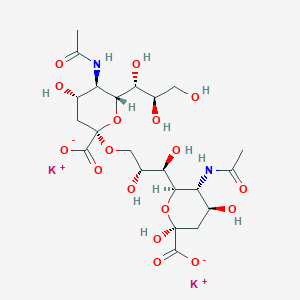
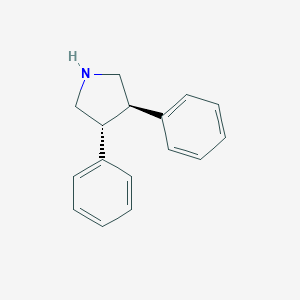
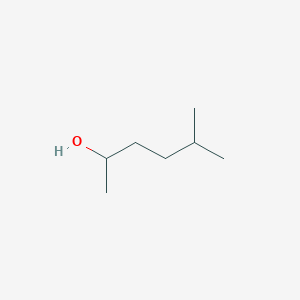
![1-[(1S,6S)-9-azabicyclo[4.2.1]non-2-en-2-yl]ethanone](/img/structure/B47238.png)
